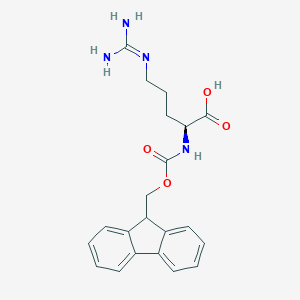

Fmoc-Arg-OH

説明

Fmoc-Arg-OH is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Fmoc-Arg-OH, or N-α-Fmoc-Nω- (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is primarily used as a building block in peptide synthesis . Its primary targets are the amino groups of peptides, where it serves as a protecting group .

Mode of Action

The Fmoc group in this compound acts as a protecting group for the amino groups in peptides during synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the efficient formation of peptide bonds while preventing unwanted side reactions .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

For instance, the use of this compound can enhance the cellular permeability of peptide-based drugs .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with protected amino groups . This protection allows for the efficient formation of peptide bonds, leading to the creation of peptides of significant size and complexity .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the removal of the Fmoc group is usually performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) at a certain temperature . Moreover, the reaction environment needs to be carefully controlled to prevent undesired side reactions .

生化学分析

Biochemical Properties

Fmoc-Arg-OH plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are fundamental to the structure and function of proteins .

Cellular Effects

The effects of this compound on cells are primarily observed during the process of peptide synthesis. It has been noted that certain Fmoc-derivatives of the series K, including this compound, can influence cell function . For instance, Fmoc-K3 hydrogel has been shown to support cell adhesion, survival, and duplication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide bond formation during peptide synthesis. It is used as a building block in this process, providing protection to specific functional groups while allowing for efficient peptide bond formation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in peptide synthesis. It has been noted that the poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and often the concomitant formation of the corresponding des-Arg peptides .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds. Detailed information on its effects on metabolic flux or metabolite levels is currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. It is transported to the site of peptide bond formation, where it interacts with other amino acids and enzymes involved in the process .

生物活性

Fmoc-Arg-OH (Fluorenylmethoxycarbonyl-arginine) is a protected form of the amino acid arginine, widely used in peptide synthesis and research. Its biological activity is primarily linked to its role in protein synthesis, cellular signaling, and therapeutic applications, particularly in gene therapy and drug delivery systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C21H24N4O4 and a molecular weight of 392.44 g/mol. Its structure features a fluorenylmethoxycarbonyl protecting group that enhances stability during peptide synthesis. The stability of this compound in solution is crucial for its application in solid-phase peptide synthesis (SPPS).

Table 1: Stability of this compound Analogues in Solution

| Time (h) | Fmoc-Arg(Boc)2-OH (DMF) | Fmoc-Arg(NO2)-OH (DMF) | Fmoc-Arg(Pbf)-OH (DMF) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 1 | 99.8 | 100 | 100 |

| 24 | 86.9 | 100 | 100 |

| 48 | 85.0 | 100 | 100 |

| 10 d | 77.6 | 100 | 100 |

| 15 d | 65.1 | 100 | 100 |

| 20 d | 58.5 | 100 | 100 |

| 30 d | 51.2 | 100 | 100 |

This table illustrates that Fmoc-Arg(NO2)-OH maintains stability over time compared to other analogues, which is beneficial for long-term applications in peptide synthesis .

The biological activity of this compound is largely attributed to its role in enhancing cellular uptake of peptides and oligonucleotides. Research indicates that arginine-rich peptides facilitate energy-dependent endocytosis mechanisms, predominantly via clathrin-mediated pathways . This property is particularly relevant for drug delivery systems where efficient cellular uptake is crucial.

Applications in Gene Therapy

This compound has shown significant potential in gene therapy applications, particularly in the development of peptide nucleic acid (PNA) conjugates. Studies have demonstrated that arginine-rich PNA conjugates can effectively redirect splicing in target cells, such as HeLa cells, enhancing therapeutic efficacy .

Case Study: Delivery of PMO in Duchenne Muscular Dystrophy

In preclinical studies involving Duchenne muscular dystrophy (DMD), arginine-rich conjugates demonstrated improved delivery of phosphorodiamidate morpholino oligomers (PMOs). The incorporation of this compound into these conjugates resulted in enhanced muscle cell delivery and exon skipping, showcasing its therapeutic potential .

Comparative Analysis with Other Amino Acids

The cost and efficiency of using this compound compared to other amino acids are significant considerations in peptide synthesis. For instance, while the cost of Fmoc-Arg(Pbf)-OH is substantially higher than that of other protected amino acids like phenylalanine (Phe), its unique properties justify its use in specific applications .

Table 2: Cost Comparison of Protected Amino Acids

| Amino Acid | Cost per 100g (€) |

|---|---|

| Fmoc-Arg(Pbf)-OH | €360 |

| Fmoc-Phe-OH | €36 |

This comparison highlights the economic implications when selecting amino acids for synthesis, emphasizing the need for optimized protection strategies to reduce costs without compromising biological activity .

科学的研究の応用

Overview

Fmoc-Arg-OH, or 9-Fluorenylmethoxycarbonyl-L-arginine, is a derivative of the amino acid arginine that plays a crucial role in peptide synthesis. Its unique properties make it an essential compound in various fields, including chemistry, biology, and medicine. This article explores the diverse applications of this compound, supported by case studies and data tables that illustrate its significance in scientific research.

Key Applications

-

Peptide Synthesis

- This compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for the selective deprotection of the amino group, facilitating the sequential addition of amino acids to form peptides. This method is vital for producing peptides with specific sequences necessary for biological activity .

- Drug Development

- Biological Studies

- Industrial Applications

Protein Interaction Studies

Research has demonstrated that peptides containing arginine exhibit enhanced binding to various proteins. This property facilitates studies on protein-protein interactions, which are crucial for understanding cellular mechanisms .

Enzyme-Substrate Interactions

This compound has been employed to investigate enzyme kinetics and mechanisms by serving as a substrate in enzyme assays. This application is vital for elucidating how enzymes interact with their substrates under various conditions .

Therapeutic Potential

A notable study highlighted that peptides derived from this compound displayed anti-proliferative activity against prostate cancer cell lines (PC3) and breast cancer cell lines (MCF7). These findings suggest significant potential for therapeutic applications in oncology .

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUCBXGDWWXNY-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369198 | |

| Record name | Fmoc-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91000-69-0 | |

| Record name | Fmoc-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。